2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide
Description
Molecular Formula: C₁₉H₁₆N₄O Molecular Weight: 316.4 g/mol CAS No.: 827318-37-6 Structural Features: This compound integrates three critical moieties:
- Indole core: A bicyclic aromatic system known for its role in neurotransmitter binding and enzyme modulation.
- Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, contributing to hydrogen bonding and metal coordination.
- Acetamide group: Enhances solubility and facilitates interactions with biological targets via hydrogen bonding .
Synthesis:
Produced via multi-step reactions involving indole and pyrazole precursors. Key steps include:
Functionalization of indole at the 2-position with a pyrazole group.
Acetylation of the indole’s 6-amino group with phenylacetic acid derivatives. Reaction conditions (e.g., temperature, catalysts) are tightly controlled to optimize yield and purity .
Properties
CAS No. |
827318-37-6 |
|---|---|
Molecular Formula |
C19H16N4O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide |
InChI |
InChI=1S/C19H16N4O/c24-19(8-13-4-2-1-3-5-13)22-16-7-6-14-9-17(23-18(14)10-16)15-11-20-21-12-15/h1-7,9-12,23H,8H2,(H,20,21)(H,22,24) |
InChI Key |
PJJRAGLVEWAERQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C=C(N3)C4=CNN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrazole-4-carbaldehyde with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C . This reaction forms the pyrazole-indole conjugate, which is then acylated with phenylacetyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Safety measures and environmental considerations are also crucial in industrial settings to handle the reagents and by-products.
Chemical Reactions Analysis
Nucleophilic Reactions at Acetamide Group
The acetamide linkage (-NH-CO-) demonstrates classic amide reactivity with both electrophilic and nucleophilic agents:
| Reaction Type | Reagents/Conditions | Outcome | Yield (%) | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux (110°C, 8h) | Cleavage to 2-phenylacetic acid + amine derivative | 78 | |
| Alkylation | CH₃I, K₂CO₃/DMF (RT, 12h) | N-methylation of acetamide nitrogen | 65 | |
| Acylation | Acetyl chloride, pyridine (0°C → RT) | Formation of N-acetyl derivative | 82 |
Key observation: The acetamide group shows reduced reactivity compared to free amines due to resonance stabilization, requiring strong nucleophiles or acidic conditions for transformation.
Electrophilic Substitution on Aromatic Rings
Both indole and pyrazole moieties undergo electrophilic aromatic substitution (EAS):
Indole Ring Reactivity
-
Preferred positions : C5 of indole (most activated)
-
Reaction matrix :
| Electrophile | Conditions | Product Formed | Regioselectivity | Source |
|---|---|---|---|---|
| NO₂⁺ (HNO₃/H₂SO₄) | 0°C, 2h | 5-Nitroindole derivative | >95% at C5 | |
| Br₂ (CH₂Cl₂) | RT, 1h | 3-Bromoindole derivative | 80% at C3 | |
| ClSO₃H | -10°C, 30min | Indole-5-sulfonic acid | Exclusive C5 |
Pyrazole Ring Reactivity
-
Reaction profile :
| Reaction | Reagents | Position Modified | Notes | Source |
|---|---|---|---|---|
| Iodination | ICl, AcOH (60°C) | C3 of pyrazole | Requires FeCl₃ catalyst | |
| Friedel-Crafts | AcCl, AlCl₃ (reflux) | C5 of pyrazole | Low yield (32%) |
Structural analysis confirms EAS occurs preferentially on the indole ring due to its higher electron density compared to the pyrazole system.
Redox Transformations
The compound undergoes selective reductions and oxidations:
Reduction Pathways
| Target Site | Reagents/Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Pyrazole ring | H₂ (1 atm), Pd/C (EtOH, 25°C) | Tetrahydro-pyrazole derivative | 68% | |
| Indole C2-C3 bond | NaBH₄/CuI (THF, 0°C) | 2,3-Dihydroindole | 41% |
Oxidation Behavior
| Oxidizing Agent | Conditions | Site Affected | Product | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C | Indole ring | Indole-2,3-dione formation | |
| mCPBA | CH₂Cl₂, RT | Pyrazole N1 | N-Oxide derivative |
Metal-Mediated Coupling Reactions
The brominated derivative (from Section 2.1) participates in cross-couplings:
| Reaction Type | Conditions | Coupling Partner | Yield (%) | Application | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ (dioxane) | Phenylboronic acid | 76 | Biaryl synthesis | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos (toluene) | Piperazine | 63 | Amine functionalization |
Cycloaddition and Ring Formation
The compound participates in annulation reactions:
| Reaction | Components | Conditions | New Ring Formed | Source |
|---|---|---|---|---|
| [3+2] Cycloaddition | Diazomethane, Cu(OTf)₂ | 80°C, 12h | Pyrazolo[1,5-a]indole | |
| Povarov Reaction | Benzaldehyde, BF₃·Et₂O | CH₂Cl₂, -78°C → RT | Tetrahydroquinoline |
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Condition | Parameters | Degradation Products | Half-life | Source |
|---|---|---|---|---|
| Simulated gastric | 0.1N HCl, 37°C | Amide hydrolysis products | 2.1h | |
| Liver microsomes | NADPH, pH 7.4 | Oxidized pyrazole metabolites | 8.4min |
This reaction profile establishes 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide as a versatile scaffold for synthetic modification. The indole ring shows particular susceptibility to electrophilic substitutions, while the pyrazole moiety enables unique redox chemistry. Strategic functionalization through cross-coupling reactions (Section 4) and cycloadditions (Section 5) provides pathways to complex polycyclic architectures relevant to medicinal chemistry.
Scientific Research Applications
2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
The mechanism of action of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .
Comparison with Similar Compounds
Structural Data :
Comparison with Similar Compounds
The unique indole-pyrazole-acetamide architecture of 2-phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide distinguishes it from structurally related compounds. Below is a comparative analysis:
Structural and Functional Comparisons
Key Differentiators of the Target Compound
Synergistic Heterocycles: The simultaneous presence of indole (electron-rich aromatic system) and pyrazole (hydrogen-bond donor/acceptor) enables multitarget engagement, unlike compounds with single heterocycles (e.g., pyrimidine or thiazole derivatives) .
Enhanced Binding Affinity : Molecular docking studies reveal that the acetamide linker optimally positions the indole and pyrazole moieties for interactions with ATP-binding pockets in kinases, achieving a 2.3-fold higher binding energy than benzimidazole analogs .
Metabolic Stability: The absence of ester or hydroxyl groups (common in pyridazinone or phenol-containing analogs) reduces susceptibility to hydrolysis, enhancing in vivo half-life .
Limitations and Trade-offs
Biological Activity
2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide is a synthetic compound notable for its complex structure, which incorporates an indole moiety, a pyrazole ring, and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 316.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis
The synthesis of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral conditions |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Halogenating agents (bromine) | Presence of a catalyst |
Antimicrobial Activity
Research indicates that 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various pathogens. For instance, derivatives of pyrazole compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, demonstrating their potential as anti-inflammatory agents .
Anticancer Activity
2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide has also been investigated for its anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines, with IC50 values indicating significant growth inhibition. For example, compounds derived from pyrazole scaffolds have shown IC50 values as low as 0.07 µM against various cancer cell lines .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites or allosteric sites, blocking substrate access or altering enzyme conformation. Additionally, it may act as an agonist or antagonist in receptor-mediated pathways, modulating signal transduction and cellular responses .
Case Studies
Recent studies have highlighted the diverse applications of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide:
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against multiple bacterial strains, confirming its potential as an effective antimicrobial agent .
- Anti-inflammatory Assessment : In vivo studies demonstrated that certain derivatives significantly reduced inflammation markers in animal models, suggesting therapeutic applicability in inflammatory diseases .
- Anticancer Research : Several derivatives were tested against human cancer cell lines (e.g., A549, HCT116), showing promising results in inhibiting cell proliferation and inducing apoptosis .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(1H-indol-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide | Indole linked to tetrazole ring | Enhanced binding affinity due to tetrazole structure |
| N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyltiazol-4-yl)acetamide | Indole moiety linked to thiazole ring | Structural complexity with diverse pharmacological properties |
| N-[2-(1H-indol-1-yl)ethyl]-2-(4-methylphenyl)acetamide | Simple indole linked to phenethyl group | Less complex structure compared to others |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
